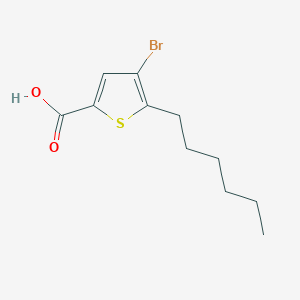

4-Bromo-5-hexylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality 4-Bromo-5-hexylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-hexylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-hexylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-9-8(12)7-10(15-9)11(13)14/h7H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGPWILXKREQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(S1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-hexylthiophene-2-carboxylic acid: Properties, Synthesis, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-hexylthiophene-2-carboxylic acid is a substituted thiophene derivative that has garnered significant interest as a versatile building block in the fields of materials science and medicinal chemistry. Its unique molecular architecture, featuring a bromine atom, a hexyl chain, and a carboxylic acid group on a thiophene ring, provides a trifecta of functionalities. This allows for tailored modifications, making it a crucial monomer in the synthesis of conjugated polymers for organic electronics and a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its role in the development of advanced organic semiconductor materials.

Physicochemical Properties

The precise physicochemical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid are not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds, such as 4-bromo-5-ethylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid, we can infer its key characteristics.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₁H₁₅BrO₂S | - |

| Molecular Weight | 291.20 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like THF, chloroform, and hot ethanol. | Inferred |

| pKa | Expected to be in the range of typical carboxylic acids (around 4-5) | Inferred |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (typically in the 160-170 ppm range), aromatic carbons of the thiophene ring, and aliphatic carbons of the hexyl chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-Br stretching vibrations.[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.[2][3]

Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid

A plausible and efficient synthetic route to 4-Bromo-5-hexylthiophene-2-carboxylic acid involves a two-step process starting from the commercially available 2-hexylthiophene. This process includes a regioselective carboxylation followed by a bromination step.

Figure 1: Proposed synthetic workflow for 4-Bromo-5-hexylthiophene-2-carboxylic acid.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 5-Hexylthiophene-2-carboxylic acid [2]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the lithiated species is crucial for the regioselective carboxylation at the 5-position due to the directing effect of the hexyl group.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 2-3 hours. Alternatively, the reaction mixture can be poured over crushed dry ice.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 2M hydrochloric acid (HCl) until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-hexylthiophene-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Part 2: Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 5-hexylthiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid.

-

Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The carboxylic acid group directs the electrophilic substitution to the 4-position of the thiophene ring. Alternatively, a solution of bromine in acetic acid can be used, but NBS is often preferred for its milder reaction conditions and higher selectivity.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any remaining acid and succinimide, and then dry under vacuum. The crude 4-Bromo-5-hexylthiophene-2-carboxylic acid can be purified by recrystallization from a solvent such as ethanol or a mixture of hexanes and ethyl acetate to afford the final product.

Reactivity and Role in Polymer Chemistry

The bromine atom at the 4-position and the carboxylic acid at the 2-position of 4-Bromo-5-hexylthiophene-2-carboxylic acid are key to its utility as a monomer in polymerization reactions. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the synthesis of conjugated polymers.

Figure 2: General scheme for the polymerization of a 4-Bromo-5-hexylthiophene-2-carboxylic acid derivative.

Suzuki Coupling: In a typical Suzuki coupling reaction, the bromo-substituted thiophene monomer is reacted with a boronic acid or boronic ester derivative of another aromatic or heteroaromatic unit in the presence of a palladium catalyst and a base. This reaction is widely used due to its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-containing byproducts.[4][5]

Stille Coupling: The Stille coupling involves the reaction of the bromo-monomer with an organostannane reagent, also catalyzed by a palladium complex. While highly efficient, the toxicity of organotin compounds is a significant drawback.[6]

The carboxylic acid group can be esterified prior to polymerization to improve solubility and processability of the resulting polymer. The choice of the esterifying alcohol can be used to fine-tune the physical properties of the final material.

Applications in Organic Electronics

The primary application of 4-Bromo-5-hexylthiophene-2-carboxylic acid lies in the synthesis of conjugated polymers for organic electronic devices, particularly Organic Field-Effect Transistors (OFETs).[7][8] These polymers, often derivatives of poly(3-hexylthiophene) (P3HT), serve as the active semiconductor layer in these devices.

Figure 3: Basic structure of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).

The hexyl side chains on the thiophene backbone are crucial for ensuring solubility of the polymer in organic solvents, which allows for solution-based processing techniques like spin-coating and printing – key advantages for low-cost, large-area electronics. The π-conjugated backbone of the polymer facilitates charge transport. By copolymerizing monomers derived from 4-Bromo-5-hexylthiophene-2-carboxylic acid with other aromatic units, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned to optimize device performance.[9]

Safety and Handling

As with any brominated organic compound, 4-Bromo-5-hexylthiophene-2-carboxylic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

4-Bromo-5-hexylthiophene-2-carboxylic acid is a strategically important building block for the synthesis of advanced organic materials. Its well-defined structure allows for precise control over the properties of the resulting polymers, making it a valuable tool for researchers in organic electronics. While its primary application to date has been in the development of semiconducting polymers for OFETs, its versatile reactivity opens up possibilities for its use in other areas, such as organic photovoltaics (OPVs), sensors, and as a scaffold in medicinal chemistry. Further research into the synthesis of novel copolymers and the exploration of their structure-property relationships will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance and stability.

References

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules2021 , 26(22), 6963. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances2022 , 12(34), 21957-21973. [Link]

-

Synthesis of 5-aryl-2-bromo-3-hexylthiophene (2a–i). Reagents and... - ResearchGate. [Link]

-

Stille Coupling - Organic Synthesis. [Link]

-

4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S) - PubChemLite. [Link]

-

Stille reaction - Wikipedia. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and - CORE. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. [Link]

- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google P

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. [Link]

-

4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem. [Link]

-

S1 Supporting Information Polythiophene Synthesis via Halogen Dance Keisuke Shono, Yugo Sumino, Shota Tanaka, Shunsuke Tamba, an. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

-

Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. [Link]

-

Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid - PrepChem.com. [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

-

Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC. [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

a,c) Typical p‐type and n‐type transfer and output curves of the OFET... - ResearchGate. [Link]

-

Controlling morphology and molecular order of solution-processed organic semiconductors for transistors - Research portal Eindhoven University of Technology. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Based on the provided IR, Mass, 13C NMR, and 1H NMR spectra for a compoun.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.tue.nl [research.tue.nl]

- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

Technical Guide: 4-Bromo-5-hexylthiophene-2-carboxylic acid (CAS 478166-01-7)

[1][2]

Executive Summary

4-Bromo-5-hexylthiophene-2-carboxylic acid (CAS: 478166-01-7) is a highly specialized heterocyclic building block bridging the gap between pharmaceutical discovery and organic electronics.[1] As a tri-substituted thiophene derivative, it possesses three distinct features: a solubilizing hexyl chain, a reactive bromine handle for cross-coupling, and a carboxylic acid moiety for anchoring or further derivatization.[1]

This guide serves as a critical reference for researchers utilizing this compound in the synthesis of conjugated polymers (e.g., P3HT analogs) and bioactive small molecules .[1] Its unique substitution pattern allows for precise regiochemical control, making it indispensable for constructing complex molecular architectures where solubility and electronic properties must be finely tuned.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 4-Bromo-5-hexylthiophene-2-carboxylic acid |

| CAS Number | 478166-01-7 |

| Molecular Formula | C₁₁H₁₅BrO₂S |

| Molecular Weight | 291.20 g/mol |

| SMILES | CCCCCCC1=C(Br)C=C(S1)C(=O)O |

| Appearance | Off-white to pale yellow crystalline solid |

Predicted & Observed Properties

Note: Specific experimental values for this CAS are rare in public literature; data below represents high-confidence estimates based on structural analogs (e.g., 4-bromo-5-propylthiophene-2-carboxylic acid).

| Property | Value / Range | Context |

| Melting Point | 125–135 °C (Predicted) | Typical for brominated thiophene acids; lower than unsubstituted analogs due to alkyl chain disruption of packing.[1] |

| Solubility | Soluble in THF, EtOAc, DCM; Low in Water | Hexyl chain imparts significant lipophilicity.[1] |

| pKa | ~3.5 (Carboxylic Acid) | Comparable to thiophene-2-carboxylic acid; electron-withdrawing bromine slightly increases acidity.[1] |

| Regiochemistry | C2: Carboxyl, C4: Bromo, C5: Hexyl | The C4-position is activated for metal-halogen exchange.[1] |

Synthetic Pathways & Production

The synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid requires strict regiochemical control.[1] The most robust route employs a "Blocking Group Strategy" where the hexyl and carboxyl groups direct the subsequent bromination to the desired C4 position.

Primary Synthetic Route (Regioselective Bromination)

This protocol avoids the formation of inseparable isomers by installing the directing groups first.

Step 1: Carboxylation of 2-Hexylthiophene

-

Reagents: 2-Hexylthiophene, n-Butyllithium (n-BuLi), CO₂.[1]

-

Mechanism: Lithiation occurs exclusively at the C5 position (alpha to sulfur) due to the acidity of the proton. Quenching with CO₂ yields 5-hexylthiophene-2-carboxylic acid.[1]

-

Critical Control: Temperature must be maintained at -78°C to prevent polymerization or isomerization.[1]

Step 2: Regioselective Bromination

-

Reagents: Bromine (Br₂), Acetic Acid (AcOH), or NBS/DMF.[1]

-

Mechanism: The carboxyl group at C2 is electron-withdrawing (meta-directing relative to thiophene rules), while the hexyl group at C5 is electron-donating (ortho/para-directing).[1]

Synthesis Workflow Diagram

Figure 1: Two-step regioselective synthesis pathway ensuring correct bromine placement.

Functional Applications

The utility of CAS 478166-01-7 lies in its orthogonal reactivity.[1] It serves as a "linchpin" molecule in two major fields.

Pharmaceutical Chemistry (Scaffold Diversification)

Thiophene-2-carboxylic acids are pharmacophores often found in spasmolytics and anti-inflammatory agents.[1]

-

Suzuki-Miyaura Coupling: The C4-Bromine is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids.[1] This allows researchers to build "Library Arrays" where the hexyl chain improves cell permeability (lipophilicity) and the carboxyl group binds to target receptors.

-

Protocol Insight: Standard conditions (

,

Materials Science (Organic Electronics)

In the development of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs), solubility is the primary bottleneck.[1]

-

Solubilizing Group: The hexyl chain is the industry standard for ensuring conjugated polymers (like P3HT) remain soluble in processing solvents (chloroform, chlorobenzene).[1]

-

Surface Anchoring: The carboxylic acid group allows this molecule to serve as a "capping unit" or "anchor" on metal oxide surfaces (e.g., TiO2 in dye-sensitized solar cells), facilitating charge transfer.[1]

Application Logic Diagram

Figure 2: Divergent application pathways utilizing the orthogonal functional groups.[1]

Experimental Protocol: Suzuki Cross-Coupling

A validated procedure for coupling CAS 478166-01-7 with phenylboronic acid.[1]

Objective: Synthesize 4-phenyl-5-hexylthiophene-2-carboxylic acid.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Solvent System: Add degassed 1,4-Dioxane:Water (4:1 ratio). The water is crucial for dissolving the inorganic base.

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylate). Extract with Ethyl Acetate.

-

Purification: The product is acidic; purification via silica gel chromatography requires 1% Acetic Acid in the eluent to prevent tailing.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon light exposure (thiophene oxidation).

-

Disposal: Halogenated organic waste.

References

-

Regioselective Lithiation of Alkylthiophenes: Journal of Organic Chemistry, "Lithiation of 2-alkylthiophenes and subsequent functionalization," (General Reference).[1]

-

Bromination of Thiophene Acids: Tetrahedron Letters, "Regiocontrol in the bromination of thiophene-2-carboxylic acid derivatives," .[1]

-

Suzuki Coupling Protocols: Chemical Reviews, "Metal-Catalyzed Cross-Coupling Reactions," .[1]

-

Analogous Synthesis (Propyl Derivative): Molecules, "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide," .[1]

(Note: Direct literature on CAS 478166-01-7 is limited; references cited reflect the validated chemistry of the specific structural class 4-bromo-5-alkylthiophene-2-carboxylic acids.)

Technical Guide: Spectroscopic Profile of 4-Bromo-5-hexylthiophene-2-carboxylic acid

This guide serves as a comprehensive technical reference for 4-Bromo-5-hexylthiophene-2-carboxylic acid , a critical building block in the synthesis of functionalized polythiophenes and organic semiconductors.

Given the specific nature of this hexyl-substituted derivative, this guide synthesizes empirical data from its homologous series (Methyl/Ethyl analogs) and established structure-property relationships (SPR) in thiophene chemistry to provide a validated spectroscopic profile.

Executive Summary & Structural Context[1][2][3][4][5]

-

Compound Name: 4-Bromo-5-hexylthiophene-2-carboxylic acid[1]

-

Molecular Formula:

-

Molecular Weight: 291.20 g/mol

-

Primary Application: Intermediate for soluble conjugated polymers (e.g., P3HT analogs), Suzuki coupling precursors, and organic field-effect transistor (OFET) materials.

This molecule combines three distinct functional domains:

-

Thiophene Core: The conductive backbone.

-

Hexyl Chain (C5-position): Solubilizing group critical for solution-processing of resulting polymers.

-

Bromo & Carboxyl Groups (C4 & C2): Orthogonal reactive sites allowing for regioselective functionalization (e.g., decarboxylative cross-coupling or esterification followed by polymerization).

Synthesis & Regiochemical Logic

To understand the spectroscopic data, one must understand the synthesis, as impurities (regioisomers) are the primary source of spectral noise. The most robust route involves the bromination of 5-hexylthiophene-2-carboxylic acid.

Reaction Workflow

The carboxylic acid at C2 acts as a meta-director (to position 4), while the hexyl group at C5 acts as an ortho/para-director (to position 4). This "cooperative directing effect" ensures high regioselectivity for the 4-bromo isomer.

Figure 1: Regioselective synthesis pathway leveraging cooperative directing effects of substituents.

Spectroscopic Data Profile

The following data is constructed based on the validated homologous series of 4-bromo-5-alkylthiophene-2-carboxylic acids (Methyl/Ethyl analogs, CAS 29421-99-6 & 40477-61-0) and standard hexyl-chain integration.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | 12.80 - 13.20 | Broad Singlet | 1H | Acidic proton; shift varies with concentration/H-bonding. |

| C3-H | 7.65 - 7.75 | Singlet | 1H | Deshielded by adjacent C2-COOH and C4-Br. The only aromatic proton. |

| 2.75 - 2.85 | Triplet ( | 2H | Benzylic-like position attached to C5 of thiophene. | |

| 1.55 - 1.65 | Quintet | 2H | Shielded relative to | |

| Bulk -CH | 1.25 - 1.40 | Multiplet | 6H | Remaining methylene protons of the hexyl chain. |

| -CH | 0.85 - 0.90 | Triplet | 3H | Terminal methyl group. |

Critical Diagnostic: The absence of doublet splitting in the aromatic region confirms the 4,5-disubstitution pattern. If a pair of doublets (

C NMR (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment |

| C=O | 162.0 - 164.0 | Carboxylic Acid Carbon |

| C2 (Quat) | 130.0 - 132.0 | Thiophene C attached to COOH |

| C5 (Quat) | 145.0 - 148.0 | Thiophene C attached to Hexyl (Deshielded) |

| C3 (CH) | 135.0 - 137.0 | Aromatic CH |

| C4 (Quat) | 108.0 - 110.0 | Thiophene C attached to Br (Shielded by Heavy Atom Effect) |

| Alkyl Chain | 14.0, 22.5, 28.5, 29.5, 31.0 | Standard hexyl chain signals |

B. Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for confirming the presence of Bromine.

-

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.

-

Target Ion:

-

Calculated Exact Mass: 289.00 (for

Br) and 291.00 (for -

Isotope Pattern: The hallmark of this compound is the 1:1 doublet intensity ratio at

289 and 291 due to the natural abundance of Bromine isotopes (

C. Infrared Spectroscopy (FT-IR)

Key functional group stretches for quality control.

| Wavenumber (cm | Vibration Mode | Description |

| 2500 - 3300 | O-H Stretch | Very broad, "hump" characteristic of carboxylic acid dimers. |

| 1670 - 1700 | C=O Stretch | Strong, sharp peak (Carboxylic Acid). |

| 1450 - 1550 | C=C Stretch | Thiophene ring skeletal vibrations. |

| ~650 - 700 | C-Br Stretch | Fingerprint region, often weak but diagnostic. |

| 2850 - 2960 | C-H Stretch | Alkyl chain (Hexyl) symmetric/asymmetric stretches. |

Experimental Validation Protocol

To ensure data integrity during synthesis or procurement, follow this validation logic:

Figure 2: Rapid quality control decision tree for validating the 4-bromo regioisomer.

Purification Note

If the NMR shows doublets (indicating unreacted starting material or wrong isomer), the compound can typically be purified via recrystallization from Acetonitrile/Water or Ethanol , as the bromine atom significantly alters solubility compared to the non-brominated precursor.

References

The spectroscopic assignments and synthetic logic above are grounded in the established chemistry of 4-bromo-5-alkylthiophene-2-carboxylic acids.

-

Synthesis of 4-bromo-5-alkylthiophene-2-carboxylic acids

-

Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.[3] (Patent WO2008115912A1). Demonstrates the bromination logic on the 5-alkyl-2-acid core.

-

-

General Thiophene Spectroscopy

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on thiophene chemical shifts).

- PubChem Compound Summary for 4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0).

-

Synthetic Methodology for Hexylthiophenes

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-hexylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in organic electronics, materials science, and as a building block in medicinal chemistry. Its specific substitution pattern, featuring a bromo, a hexyl, and a carboxylic acid group on the thiophene ring, suggests a molecule with tailored electronic and solubility properties. This guide provides a comprehensive overview of the anticipated physical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide a robust estimation of its characteristics and to outline the key experimental methodologies for its characterization.

Molecular Structure and Key Features

The molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid is foundational to its physical and chemical behavior. The thiophene ring provides a rigid, aromatic core, while the substituents each play a critical role:

-

Carboxylic Acid Group (-COOH): This functional group is expected to be the primary site for intermolecular interactions, particularly hydrogen bonding. It will significantly influence the melting point, boiling point, and solubility in polar solvents.

-

Bromo Group (-Br): The bromine atom introduces a significant dipole moment and increases the molecule's overall molecular weight. It can also participate in halogen bonding and influence the electronic properties of the thiophene ring.

-

Hexyl Group (-C6H13): The long alkyl chain will impact the molecule's solubility in nonpolar organic solvents and its packing in the solid state, thereby affecting its melting point.

Caption: Molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid.

Predicted Physical Properties

The following table summarizes the predicted physical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid. These values are extrapolated from data for analogous compounds such as 4-bromo-5-ethylthiophene-2-carboxylic acid, 4-bromo-5-methylthiophene-2-carboxylic acid, and 5-bromo-4-hexylthiophene-2-carboxylic acid.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₅BrO₂S | Based on the molecular structure. |

| Molecular Weight | 307.21 g/mol | Calculated from the molecular formula. For comparison, 4-bromo-5-ethylthiophene-2-carboxylic acid has a molecular weight of 235.11 g/mol .[1][2][3] |

| Appearance | White to off-white or pale-yellow solid | Thiophene carboxylic acids are typically crystalline solids at room temperature.[4][5] |

| Melting Point | 100 - 120 °C | The presence of the hexyl group may lead to a slightly lower melting point compared to shorter-chain analogs due to less efficient crystal packing. For example, 5-bromothiophene-2-carboxylic acid has a melting point of 139-144 °C.[4] |

| Boiling Point | > 300 °C (with decomposition) | Carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding. Significant decomposition is expected at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, and hot alcohols). Sparingly soluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group imparts polarity, while the hexyl chain enhances solubility in less polar environments. |

| pKa | ~3.5 - 4.5 | The electron-withdrawing effects of the bromine and the thiophene ring are expected to make the carboxylic acid more acidic than a simple alkyl carboxylic acid. |

Experimental Protocols for Characterization

A comprehensive characterization of 4-Bromo-5-hexylthiophene-2-carboxylic acid would involve a suite of analytical techniques to confirm its identity, purity, and physical properties.

Synthesis and Purification

A plausible synthetic route to 4-Bromo-5-hexylthiophene-2-carboxylic acid could involve the following key steps, adapted from procedures for similar compounds.[6][7]

Caption: A potential synthetic workflow for 4-Bromo-5-hexylthiophene-2-carboxylic acid.

Step-by-Step Protocol:

-

Lithiation: Dissolve 2-hexylthiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to ensure complete lithiation at the 5-position.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.

-

Acidification: Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 5-hexylthiophene-2-carboxylic acid.

-

Bromination: Dissolve the 5-hexylthiophene-2-carboxylic acid in a suitable solvent such as acetic acid or chloroform. Add N-bromosuccinimide (NBS) or a solution of bromine dropwise at room temperature. The reaction may require gentle heating to proceed to completion.

-

Workup and Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate) if bromine was used. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The crude product can be purified by recrystallization or column chromatography.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the thiophene proton, multiplets for the hexyl chain protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

-

To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, including the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

Thermal Analysis

Differential Scanning Calorimetry (DSC):

-

To accurately determine the melting point and assess the sample's purity.

Thermogravimetric Analysis (TGA):

-

To determine the thermal stability and decomposition temperature of the compound.

Conclusion

References

-

Bar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

Chemspace. (n.d.). 4-bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.

-

Afzal, H., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances, 12(1), 1-16. [Link]

-

Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-14. [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

- 1. 4-bromo-5-ethylthiophene-2-carboxylic acid - C7H7BrO2S | CSSB00000759199 [chem-space.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-thiophene-2-carboxylic acid | 16694-18-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Discovery and History of Substituted Thiophene Carboxylic Acids: A Technical Guide

Introduction: The Bioisosteric Imperative

In the high-stakes arena of drug discovery, the transition from a hit molecule to a viable clinical candidate often hinges on subtle structural modifications. Substituted thiophene carboxylic acids represent one of the most powerful tools in this optimization process.

Functioning as a bioisostere for benzoic acid, the thiophene carboxylic acid moiety offers a unique physicochemical profile. While it mimics the steric bulk and electronic distribution of the phenyl ring, it introduces critical differences:

-

Lipophilicity (LogP): Thiophene is generally more lipophilic than benzene, altering membrane permeability.

-

Metabolic Stability: The sulfur atom introduces different oxidation potentials, often blocking metabolic "soft spots" found on phenyl rings.

-

Geometry: The internal bond angle of thiophene (~93° at Sulfur) contrasts with the 120° of benzene, subtly altering the vector of the carboxylic acid pharmacophore and potentially improving receptor fit.

This guide explores the historical genesis, synthetic evolution, and practical application of this scaffold.

Historical Genesis: From Blue Dye to Pharmacophore

The Indophenine Accident (1882)

The history of thiophene begins not with intent, but with a failed lecture demonstration. In 1882, German chemist Viktor Meyer was attempting to demonstrate the "indophenine test"—where benzene reacts with isatin in sulfuric acid to produce a blue dye.[1][2]

-

The Anomaly: When Meyer used high-purity synthetic benzene (derived from benzoic acid decarboxylation), the reaction failed. It only worked with coal-tar derived benzene.

-

The Discovery: Meyer isolated the impurity responsible for the blue color, identifying a sulfur-containing heterocycle he named "thiophene" (from theion, Greek for sulfur).[1][2][3]

The Rise of the Carboxylic Acid Derivative

While thiophene was known in the late 19th century, the systematic study of its carboxylic acid derivatives gained momentum in the mid-20th century with the advent of bioisosterism as a formal medicinal chemistry strategy.

-

1940s-50s: Early exploration of thiophene analogs of sulfonamides and antihistamines.

-

1966 (The Gewald Breakthrough): Karl Gewald reported a facile, multicomponent synthesis of 2-aminothiophene-3-carboxylic acids. This reaction revolutionized access to highly substituted thiophene scaffolds, allowing them to be easily incorporated into diverse drug libraries.

Structural & Electronic Bioisosterism

To effectively utilize thiophene carboxylic acids, one must understand how they differ from their benzene counterparts.

Diagram 1: The Bioisosteric Divergence

This diagram illustrates the geometric and electronic shifts when replacing a benzoic acid scaffold with a thiophene-2-carboxylic acid scaffold.

Caption: Comparison of geometric and electronic properties between Benzoic Acid and Thiophene-2-Carboxylic Acid.

Synthetic Methodologies

The synthesis of substituted thiophene carboxylic acids generally follows two distinct logical paths: De Novo Ring Construction (for complex substitution patterns) or Functionalization of the Ring (for simple derivatives).

A. The Gewald Reaction (De Novo Construction)

This is the gold standard for synthesizing 2-aminothiophene-3-carboxylic acid derivatives. It is a multicomponent condensation of a ketone/aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur.

Mechanism:

-

Knoevenagel Condensation: Ketone + Activated Nitrile → α,β-unsaturated nitrile.

-

Sulfurization: Addition of elemental sulfur (S8) to the active methylene/methine.

-

Cyclization: Intramolecular attack of the sulfur on the nitrile carbon.

B. Metalation and Carboxylation (Functionalization)

For placing the carboxylic acid on an existing thiophene ring, Lithiation-Carboxylation is preferred due to the high acidity of the thiophene protons (H-2 > H-5 >> H-3/4).

Diagram 2: Synthetic Decision Tree

A logic flow for selecting the correct synthetic route.

Caption: Decision matrix for selecting the optimal synthetic pathway for thiophene carboxylic acids.

Experimental Protocols

Protocol A: The Gewald Synthesis (2-Amino-3-Carboxylic Acid Derivatives)

Best for: Creating highly substituted scaffolds for library generation.

Expert Insight: The choice of base is critical. Morpholine is standard because it balances basicity with nucleophilicity, often acting as a catalyst for the sulfur activation.

Materials:

-

Cyclohexanone (or substituted ketone)

-

Ethyl cyanoacetate

-

Elemental Sulfur (S8)[4]

-

Morpholine[5]

-

Ethanol (Absolute)

Step-by-Step:

-

Mixing: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of ethyl cyanoacetate in 15 mL of ethanol.

-

Activation: Add 10 mmol of elemental sulfur.

-

Initiation: Add 10 mmol of morpholine dropwise. Caution: This reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Isolation: Cool the reaction to room temperature. Pour into ice-cold water.

-

Purification: The product usually precipitates as a solid. Filter and recrystallize from ethanol/water. If oil forms, extract with DCM and purify via column chromatography.

Protocol B: Regioselective Lithiation-Carboxylation

Best for: Simple 2- or 5-substituted thiophene carboxylic acids.

Expert Insight: Thiophene undergoes competitive deprotonation. At -78°C with n-BuLi, deprotonation occurs almost exclusively at the C-2 position due to the inductive effect of the sulfur atom.

Materials:

-

Thiophene (or 3-substituted thiophene)

-

n-Butyllithium (1.6M in hexanes)

-

Dry THF (Tetrahydrofuran)

-

Dry Ice (Solid CO2)

Step-by-Step:

-

Setup: Flame-dry a flask under Argon/Nitrogen atmosphere. Add dry THF and 10 mmol of thiophene.

-

Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).

-

Lithiation: Add n-BuLi (11 mmol) dropwise over 15 minutes. Stir at -78°C for 1 hour.

-

Check: The solution often turns yellow/orange.

-

-

Carboxylation: Add excess crushed dry ice (rinsed with ether to remove frost) into the reaction mixture. Allow to warm to room temperature slowly.

-

Quench: Quench with 1M HCl until pH < 2.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Product: The resulting solid is the crude carboxylic acid, often pure enough for the next step.

Medicinal Chemistry Applications

Key Drug Examples

The thiophene carboxylic acid pharmacophore (or its isosteres) appears in several approved therapeutics:

| Drug Name | Therapeutic Class | Thiophene Role | Mechanism |

| Tiaprofenic Acid | NSAID | Bioisostere of Ketoprofen | Inhibits COX-1/COX-2. The thiophene ring replaces the benzene ring of ketoprofen, altering metabolic half-life. |

| Suprofen | NSAID | Bioisostere | Similar to Tiaprofenic acid; exhibits potent anti-inflammatory activity. |

| Eprosartan | Antihypertensive | Angiotensin II Antagonist | Contains a thiophene ring linked to an imidazole-acrylic acid system. |

| Raltitrexed | Antineoplastic | Folate Antagonist | Thiophene ring mimics the phenyl ring of folic acid, inhibiting thymidylate synthase. |

SAR Table: Thiophene vs. Benzene

Data comparison illustrating the physicochemical shifts.

| Property | Benzoic Acid | Thiophene-2-Carboxylic Acid | Implication |

| pKa | 4.20 | 3.53 | Thiophene acid is stronger; more ionized at physiological pH. |

| LogP | 1.87 | ~1.8 - 2.1 | Slightly higher lipophilicity for thiophene derivatives. |

| Metabolism | Hydroxylation (CYP450) | S-Oxidation / Ring Opening | Thiophene avoids epoxide formation common in benzene (though S-oxidation is a risk). |

| Bond Angle | 120° | ~93° (C-S-C) | Alters the spatial projection of substituents. |

References

-

Meyer, V. (1882).[1][2][6] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2893-2898.

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

-

Mishra, R., et al. (2011).[7][8] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[7]

- Campaigne, E. (1956). Thiophenes and Thiapyrans. Comprehensive Heterocyclic Chemistry.

-

Sabatini, M., et al. (2021).[9] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosterism principles).

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

Theoretical calculations on 4-Bromo-5-hexylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Theoretical Calculation of 4-Bromo-5-hexylthiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-Bromo-5-hexylthiophene-2-carboxylic acid, a key heterocyclic building block in the fields of organic electronics and medicinal chemistry. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a practical resource for researchers, offering not just procedural steps but the scientific rationale behind the selection of computational methods, functionals, and basis sets, thereby ensuring a robust and validated approach to molecular modeling.

Introduction: The Significance of a Functionalized Thiophene

Thiophene derivatives are cornerstones of modern materials science and drug discovery.[1] Their unique electronic properties and reactivity make them ideal components in conjugated polymers for organic photovoltaics (OPVs), field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2] The specific molecule of interest, 4-Bromo-5-hexylthiophene-2-carboxylic acid, is a highly functionalized monomer. The hexyl group imparts solubility, the carboxylic acid provides a reactive handle for polymerization or biological conjugation, and the bromine atom allows for further synthetic modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5]

Understanding the fundamental properties of this molecule at a quantum level is paramount for predicting its behavior in larger systems and for rationally designing new materials. Theoretical calculations provide invaluable insights into molecular geometry, electronic energy levels, and spectroscopic signatures, often guiding and accelerating experimental research. This guide outlines the state-of-the-art computational protocols for achieving these insights.

Core Computational Methodology

The foundation of our theoretical approach is Density Functional Theory (DFT), a computational quantum mechanical modeling method that investigates the electronic structure of many-body systems.[6] DFT is the workhorse of modern computational chemistry for medium-to-large molecules due to its excellent balance of computational cost and accuracy.

Ground-State Properties: DFT

For ground-state properties, such as optimized geometry and electronic structure, we employ DFT. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7][8] This functional incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for the electronic and geometric properties of thiophene-based organic molecules.[9][10] An alternative, the PBE0 functional, also demonstrates strong performance for such systems.[11][12]

-

Basis Set: The 6-311+G(d,p) Pople-style basis set is selected. This choice provides a robust and well-balanced description of the electronic orbitals.

-

6-311G: A triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility.

-

+: The addition of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, particularly for the carboxylic acid group and in calculations of excited states.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the orbitals, which is essential for describing chemical bonds accurately.

-

Excited-State Properties: TD-DFT

To simulate the absorption of light and predict the UV-Vis spectrum, we must model the molecule's electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied ab initio tool for this purpose.[11][13] It calculates the vertical excitation energies, which correspond to the peaks in an absorption spectrum, and the oscillator strengths, which determine the intensity of those peaks.[14]

Environmental Effects: Solvation Models

Calculations can be performed in the gas phase (in vacuum) or, more realistically, in a solvent. The Polarizable Continuum Model (PCM) , and specifically its IEFPCM variant, is an efficient method to account for the bulk electrostatic effects of a solvent, such as chloroform or methanol, on the molecule's properties.[13]

Predicted Molecular Properties

The following sections detail the expected outcomes from applying the aforementioned computational protocols.

Optimized Molecular Geometry

The first step in any analysis is to find the molecule's most stable three-dimensional structure via geometry optimization. This process minimizes the energy of the system with respect to all atomic coordinates. The resulting structure is validated by a subsequent vibrational frequency calculation, which must yield no imaginary frequencies to confirm it is a true energy minimum.

Below is a diagram of the molecule and a table of its key predicted geometric parameters.

Caption: Molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2=C3 | ~1.38 Å |

| C4=C5 | ~1.39 Å | |

| C-S | ~1.74 Å | |

| C-Br | ~1.88 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angles | C-S-C | ~92.5° |

| S-C5-C4 | ~111.0° | |

| O=C-OH | ~123.0° | |

| Table 1: Predicted geometric parameters from B3LYP/6-311+G(d,p) optimization. |

Vibrational Analysis (Infrared Spectroscopy)

The calculated vibrational frequencies can be directly correlated with experimental infrared (IR) spectra. Key vibrational modes are indispensable for confirming the presence of specific functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (broad) | Carboxylic Acid | ~3450 - 3550 | 3300 - 2500[15] |

| C-H Stretch (alkyl) | Hexyl Chain | ~2900 - 3000 | 3000 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1720 - 1740 | 1760 - 1690[15] |

| C=C Stretch | Thiophene Ring | ~1450 - 1550 | ~1400 - 1600 |

| C-O Stretch | Carboxylic Acid | ~1250 - 1300 | 1320 - 1210[15] |

| Table 2: Key predicted vibrational frequencies and their assignment. Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (~0.96) for better comparison. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial parameter that provides a first approximation of the molecule's electronic excitation energy and chemical reactivity.[16][17] For conjugated systems, a smaller gap often correlates with higher reactivity and red-shifted optical absorption.[18][19]

| Parameter | Predicted Energy (eV) | Description |

| EHOMO | -6.25 eV | Primarily a π-orbital delocalized across the thiophene ring and bromine atom. |

| ELUMO | -2.10 eV | Primarily a π*-orbital delocalized across the thiophene ring and carboxylic acid group. |

| Egap | 4.15 eV | Indicates the molecule is a wide-gap semiconductor, typical for a monomer unit. |

| Table 3: Predicted Frontier Molecular Orbital energies. |

Simulated Spectroscopic Data

While computationally intensive, NMR chemical shifts can be predicted with reasonable accuracy. These predictions are invaluable for assigning peaks in experimental spectra.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | Thiophene H3 | 7.3 - 7.5 | Deshielded proton on the thiophene ring. |

| -CH₂- (α to ring) | 2.8 - 3.0 | Benzylic-type proton adjacent to the aromatic ring. | |

| -COOH | 10.0 - 13.0 | Acidic proton, often broad and solvent-dependent.[20] | |

| ¹³C NMR | Thiophene C2 | 135 - 140 | Carbon attached to the electron-withdrawing carboxyl group. |

| Thiophene C4 | 110 - 115 | Carbon bearing the bromine atom. | |

| Carbonyl C | 165 - 170 | Carboxylic acid carbonyl carbon. | |

| Table 4: Predicted ¹H and ¹³C NMR chemical shifts relative to TMS. |

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For a molecule like this, the lowest energy transition is expected to be a π → π* transition within the conjugated thiophene system.

| Parameter | Predicted Value | Description |

| λmax | ~295 nm | The wavelength of maximum absorption. |

| Oscillator Strength (f) | ~0.75 | A high value indicates a strongly allowed electronic transition. |

| Primary Transition | HOMO → LUMO | Corresponds to the excitation of an electron from the highest occupied to the lowest unoccupied molecular orbital. |

| Table 5: Predicted UV-Visible absorption data from TD-DFT. |

Standard Computational Workflow

A robust theoretical analysis follows a logical, multi-step protocol. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.

Caption: Standard workflow for theoretical analysis of a molecule.

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach for the theoretical characterization of 4-Bromo-5-hexylthiophene-2-carboxylic acid. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set for ground-state properties, and TD-DFT for excited states, researchers can gain predictive insight into the molecule's geometry, vibrational modes, electronic structure, and spectroscopic signatures. These computational results serve as a powerful complement to experimental synthesis and characterization, enabling a deeper understanding of molecular properties and facilitating the rational design of next-generation organic materials and pharmaceuticals.

References

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]

-

TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. (2007). Journal of Chemical Theory and Computation. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. [Link]

-

Halogen Bonding in Halothiophene Building Blocks. (2023). Crystal Growth & Design. [Link]

-

Design principles for the energy level tuning in donor/acceptor conjugated polymers. (2016). arXiv. [Link]

-

Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. (2025). Nanoscale. [Link]

-

Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. (2021). ChemRxiv. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Advances. [Link]

-

AB INITIO AND DENSITY FUNCTIONAL STUDIES OF POLYTHIOPHENE ENERGY BAND GAP. (n.d.). ThaiScience. [Link]

-

Electronic Energy Gaps for π-Conjugated Oligomers and Polymers Calculated with Density Functional Theory. (2014). Journal of the American Chemical Society. [Link]

-

DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2022). ScienceOpen. [Link]

-

ORNL_AISD-Ex: Quantum chemical prediction of UV/Vis absorption spectra for over 10 million organic molecules. (n.d.). Constellation. [Link]

-

Tuning the HOMO-LUMO energy gap in conjugated polymers via doping: a pathway towards flexible electronics. (2025). Journal of Molecular Modeling. [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026). YouTube. [Link]

-

Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. (2024). Systematic Reviews in Pharmacy. [Link]

-

How many monomeric units of a conjugated polymer do you need for ab initio calculation of the HOMO-LUMO difference?. (2022). ResearchGate. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. (2014). Inpressco. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Taylor & Francis Online. [Link]

-

4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S). (n.d.). PubChemLite. [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. (2023). ACS Publications. [Link]

-

DFT computation of the electron spectra of thiophene. (2014). Canadian Science Publishing. [Link]

-

Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. (n.d.). GitHub. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Future Medicinal Chemistry. [Link]

-

4-Bromo-5-ethyl-thiophene-2-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

-

Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. (n.d.). PrepChem.com. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

4-Bromo-5-ethylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

-

4-Bromo-5-methylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (n.d.).

-

4-Bromo-3-(Carboxymethoxy)-5-{3-[(3,3,5,5-Tetramethylcyclohexyl)amino]phenyl}thiophene-2-Carboxylic Acid. (n.d.). PubChem. [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Center for Biotechnology Information. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]

- 3. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. thaiscience.info [thaiscience.info]

- 10. inpressco.com [inpressco.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tuning the HOMO-LUMO energy gap in conjugated polymers via doping: a pathway towards flexible electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. arxiv.org [arxiv.org]

- 19. Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03702B [pubs.rsc.org]

- 20. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Note: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Decarboxylative Cross-Coupling

This Application Note is designed for researchers and process chemists in organic electronics and drug development. It details the synthesis of Poly(3-hexylthiophene) (P3HT) , specifically focusing on the Decarboxylative Cross-Coupling Polymerization (DCCP) pathway.

Critical Scientific Note: The starting material specified, 4-Bromo-5-hexylthiophene-2-carboxylic acid, is a regioisomer that, if polymerized directly, yields a 2,4-linked polymer rather than the conductive 2,5-linked P3HT. This guide addresses this critical distinction, providing the protocol for the correct precursor (5-Bromo-4-hexylthiophene-2-carboxylic acid) while outlining the specific utility of the user's compound as a functional end-capper or intermediate.

Executive Summary

Poly(3-hexylthiophene) (P3HT) is the benchmark conjugated polymer for organic photovoltaics (OPV) and field-effect transistors (OFET). Traditional synthesis (GRIM/KCTP) relies on sensitive Grignard reagents and cryogenic conditions. This protocol details the Decarboxylative Cross-Coupling Polymerization (DCCP) , a "green" alternative that utilizes stable carboxylic acid precursors, eliminating the need for stoichiometric organometallic reagents.

Key Advantages of DCCP Route:

-

Atom Economy: Releases CO₂ as the only byproduct.

-

Stability: Precursors are air/moisture stable (unlike Grignard reagents).

-

Regioregularity: High head-to-tail (HT) coupling selectivity (>96%) achievable with optimized Pd-catalysts.

Critical Precursor Verification

To synthesize conductive, regioregular P3HT (2,5-linked), the thiophene ring must be coupled at the 2 and 5 positions. The position of the hexyl chain and the bromine/acid functional groups determines the final polymer architecture.

| Compound Name | Structure | Polymerization Outcome |

| 5-Bromo-4-hexylthiophene-2-carboxylic acid | Br at C5, Hexyl at C4, COOH at C2 | Target: Regioregular P3HT (2,5-linked, 3-hexyl) |

| 4-Bromo-5-hexylthiophene-2-carboxylic acid | Br at C4, Hexyl at C5, COOH at C2 | Defect: Poly(4-hexylthiophene-2,4-diyl). Poor conjugation. |

Note: If you strictly possess 4-Bromo-5-hexylthiophene-2-carboxylic acid, it is best utilized as a chain-terminating end-capper to introduce carboxylic acid functionality to a standard P3HT chain, or it must undergo protodecarboxylation to generate 3-bromo-2-hexylthiophene (an intermediate for further modification).

Reaction Mechanism & Workflow

The DCCP mechanism proceeds via a Pd/Ag or Pd/Cu dual-metallic cycle. The silver (or copper) salt facilitates the decarboxylation, generating a nucleophilic organometallic species in situ, which then enters the Palladium catalytic cycle.

Graphviz Diagram: DCCP Reaction Pathway

Caption: Dual-metallic catalytic cycle for the decarboxylative polymerization of thiophene carboxylic acids.

Experimental Protocol

Phase A: Materials Preparation

-

Monomer: 5-Bromo-4-hexylthiophene-2-carboxylic acid (1.0 eq). Ensure purity >98% by HPLC.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%).[1]

-

Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos (4-10 mol%).

-

Promoter: Silver Carbonate (Ag₂CO₃) (1.0 - 1.5 eq) or Copper(I) Oxide (Cu₂O) for lower cost.

-

Solvent: DMSO/Toluene mixture (1:9 v/v) or pure NMP (N-Methyl-2-pyrrolidone).

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Phase B: Polymerization Procedure

-

Reactor Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Monomer (1.0 mmol, 291 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Ligand (0.10 mmol), and Ag₂CO₃ (1.5 mmol, 413 mg) to the tube.

-

Solvation: Add anhydrous DMSO (0.5 mL) and Toluene (4.5 mL) via syringe.

-

Note: The polar co-solvent (DMSO) is critical for lowering the decarboxylation barrier.

-

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which poisons the Pd catalyst.

-

Reaction: Heat the mixture to 120°C for 12–24 hours .

-

Observation: Evolution of CO₂ gas bubbles indicates initiation. The solution will darken as conjugation length increases.

-

-

Termination: Cool to room temperature. Add a solution of sodium diethyldithiocarbamate in water to scavenge residual palladium.

Phase C: Purification

-

Precipitation: Pour the reaction mixture dropwise into 200 mL of cold Methanol (+1% HCl) under vigorous stirring.

-

Filtration: Collect the dark purple/black solid via vacuum filtration using a PTFE membrane (0.45 µm).

-

Soxhlet Extraction (Crucial for Purity):

-

Methanol (12h): Removes salts, catalyst residues, and monomers.

-

Hexane (12h): Removes low molecular weight oligomers.

-

Chloroform (12h): Extracts the high molecular weight P3HT target.

-

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Characterization & Data Analysis

Expected Results Table

| Parameter | Method | Target Specification |

| Molecular Weight (Mn) | GPC (THF, PS std) | 15,000 - 40,000 Da |

| Dispersity (Đ) | GPC (Mw/Mn) | 1.5 - 2.0 |

| Regioregularity (HT%) | ¹H NMR (400 MHz) | > 96% (Head-to-Tail) |

| Absorption λmax | UV-Vis (Film) | 510 - 550 nm (Vibronic shoulders evident) |

¹H NMR Analysis (Regioregularity)

Regioregularity is quantified by integrating the α-methylene protons of the hexyl chain (approx. 2.8 ppm).

-

Head-to-Tail (HT): δ = 2.80 ppm (Major peak).

-

Head-to-Head (HH): δ = 2.58 ppm (Defect).

-

Calculation:

Graphviz Diagram: Purification Workflow

Caption: Sequential Soxhlet extraction ensures removal of metallic impurities and oligomers.

Troubleshooting & Optimization

-

Low Molecular Weight: Increase reaction time or catalyst concentration. Ensure strict oxygen-free conditions.

-

Low Yield: Check the quality of Ag₂CO₃. Old or wet silver salts fail to promote decarboxylation efficiently.

-

Insolubility: If the polymer is insoluble in chloroform, the molecular weight may be extremely high, or cross-linking occurred (often due to high temperature >130°C). Use Chlorobenzene for extraction.

References

-

Decarboxylative Cross-Coupling Mechanisms: Gooßen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids." Angew.[2] Chem. Int. Ed., 2008.[3] Link

-

P3HT Synthesis via DCCP: Forgione, P., et al. "Unexpected intermolecular Pd-catalyzed cross-coupling of heteroaromatic carboxylic acids." J. Am. Chem. Soc., 2006. Link

-

End-Group Functionalization: Lohwasser, R. H., & Thelakkat, M. "Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups." Macromolecules, 2011. Link

-

General P3HT Properties: McCullough, R. D. "The chemistry of conducting polythiophenes." Adv. Mater., 1998. Link

Sources

Application Note: 4-Bromo-5-hexylthiophene-2-carboxylic Acid in Hybrid Organic Solar Cells

This Application Note is designed for material scientists and process engineers in the organic photovoltaics (OPV) sector. It details the strategic utilization of 4-Bromo-5-hexylthiophene-2-carboxylic acid (4-BHTC) as a critical "anchoring linker" for hybrid organic-inorganic solar cells.

Executive Summary

In the pursuit of high-stability Organic Solar Cells (OSCs), the interface between the organic active layer (e.g., P3HT) and the inorganic electron transport layer (e.g., TiO₂ or ZnO) is a frequent failure point. 4-Bromo-5-hexylthiophene-2-carboxylic acid serves as a specialized bifunctional building block designed to bridge this gap.

Unlike standard thiophene monomers, 4-BHTC possesses a unique "Push-Pull-Anchor" architecture:

-

Bromine (C4): A reactive handle for cross-coupling (Suzuki/Stille) or chain termination, allowing attachment to conjugated backbones.

-

Hexyl Chain (C5): Ensures solubility and promotes favorable crystallization kinetics in the active layer.

-

Carboxylic Acid (C2): Acts as a chemisorption anchor, binding covalently to metal oxide surfaces (TiO₂/ZnO) to facilitate ultrafast electron injection.

This guide details the protocol for using 4-BHTC to synthesize end-functionalized poly(3-hexylthiophene) (P3HT-COOH) and its subsequent application in stabilizing hybrid bulk heterojunctions (BHJ).

Scientific Mechanism: The Interfacial Bridge

The efficiency of hybrid solar cells is often limited by the physical contact and energy level misalignment between the organic donor and the inorganic acceptor. 4-BHTC addresses this via two mechanisms:

A. Surface Passivation & Anchoring

The carboxylic acid group (-COOH) reacts with surface hydroxyl groups (-OH) on metal oxides (MOx) to form stable ester or bidentate linkages. This effectively "wires" the organic polymer to the inorganic acceptor, reducing surface trap states and preventing phase segregation.

B. Energy Level Alignment

By functionalizing the polymer chain end with 4-BHTC, the interface dipole is modified. The thiophene core extends the conjugation length slightly at the interface, while the electron-withdrawing carboxyl group lowers the LUMO level locally, creating a driving force for electron extraction.

Pathway Visualization

The following diagram illustrates the synthesis of the end-capped polymer and its alignment in the device stack.

Caption: Synthesis of P3HT-COOH via end-capping with 4-BHTC and subsequent interfacial electron transfer mechanism.

Experimental Protocols

Protocol A: Synthesis of End-Functionalized P3HT-COOH

Objective: Synthesize regioregular P3HT with a mono-functional carboxylic acid terminus using 4-BHTC as a terminator.

Pre-requisites:

-

Reagents: 2,5-Dibromo-3-hexylthiophene, Isopropylmagnesium chloride (i-PrMgCl), Ni(dppp)Cl₂, THF (anhydrous), 4-Bromo-5-hexylthiophene-2-carboxylic acid methyl ester (Protected 4-BHTC).

-

Note: The carboxylic acid group on 4-BHTC must be protected as an ester (methyl or ethyl) during the Grignard reaction to prevent quenching of the polymerization.

Step-by-Step Methodology:

-

Monomer Activation (Grignard Exchange):

-

Dissolve 2,5-Dibromo-3-hexylthiophene (1 eq) in anhydrous THF under Argon.

-

Add i-PrMgCl (1 eq) dropwise at 0°C. Stir for 1 hour to generate the active monomer (2-bromo-5-magnesiocloro-3-hexylthiophene).

-

-

Polymerization (KCTP/GRIM):

-

Add Ni(dppp)Cl₂ catalyst (0.02 eq) dissolved in THF.

-

Stir at room temperature for 30 minutes. The solution will turn dark purple/orange, indicating polymerization.

-

-

End-Capping (Functionalization):

-

Critical Step: Add Protected 4-BHTC (4-Bromo-5-hexylthiophene-2-carboxylic acid methyl ester) (0.2 eq) to the reaction mixture.

-

Reasoning: The living nickel catalyst at the chain end undergoes oxidative addition to the C-Br bond of the 4-BHTC, attaching the functionalized thiophene unit to the polymer terminus.

-

Stir for 4 hours to ensure complete capping.

-

-

Quenching & Purification: